molecular formula C10H9N3O2 B568829 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1250530-15-4

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B568829
CAS No.: 1250530-15-4
M. Wt: 203.201
InChI Key: RXLSDOAGLPGNOP-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is an organic compound with the molecular formula C10H9N3O2. It is characterized by the presence of a benzoic acid moiety attached to a 1-methyl-1H-1,2,4-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the benzoic acid framework under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a polar solvent like dimethyl sulfoxide or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring is known for its ability to form stable complexes with metal ions, which can influence its biological activity . The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the triazole ring attachment can significantly affect the compound’s properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLSDOAGLPGNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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